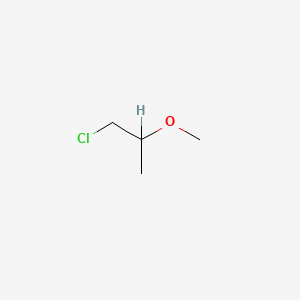
1-Chloro-2-methoxypropane
Übersicht
Beschreibung
1-Chloro-2-methoxypropane is an organic compound with the molecular formula C4H9ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a propane backbone
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-methoxypropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is investigated for its potential use in drug development.
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Safety and Hazards
1-Chloro-2-methoxypropane is a highly flammable liquid and vapor . It can cause burns of eyes, skin, and mucous membranes . Containers may explode when heated . Vapors may form explosive mixtures with air . It’s recommended to keep away from heat, sparks, open flames, hot surfaces, and to use only non-sparking tools .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxypropane can be synthesized through several methods. One common approach involves the reaction of 2-methoxypropanol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction proceeds as follows:
CH3OCH2CH2OH+SOCl2→CH3OCH2CH2Cl+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of cation exchange resins as catalysts. This method is advantageous as it reduces the generation of acid waste and minimizes environmental pollution. The reaction typically involves the chlorination of 2-methoxypropane in the presence of a cation exchange resin.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-methoxypropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 2-methoxypropanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 2-methoxypropene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Major Products:
Nucleophilic Substitution: 2-Methoxypropanol.
Elimination Reactions: 2-Methoxypropene.
Wirkmechanismus
The mechanism of action of 1-chloro-2-methoxypropane involves its reactivity as a chlorinated ether. The chlorine atom is highly reactive, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the chlorine atom is replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-methylpropane: Similar in structure but lacks the methoxy group.
2-Chloro-1-methoxypropane: An isomer with the chlorine and methoxy groups on different carbon atoms.
1-Chloro-2-methoxy-2-methylpropane: Contains an additional methyl group, making it bulkier.
Uniqueness: 1-Chloro-2-methoxypropane is unique due to the presence of both a chlorine atom and a methoxy group on the same carbon chain. This combination imparts distinct chemical properties, making it versatile for various applications.
Eigenschaften
IUPAC Name |
1-chloro-2-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(3-5)6-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZGJULIUWQDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968690 | |
| Record name | 1-Chloro-2-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5390-72-7 | |
| Record name | Propane, 1-chloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005390727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Methylphenyl)thio]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B1656652.png)

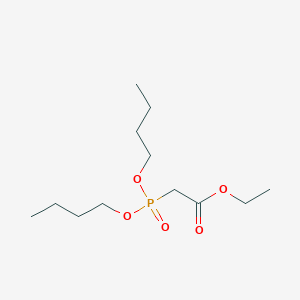
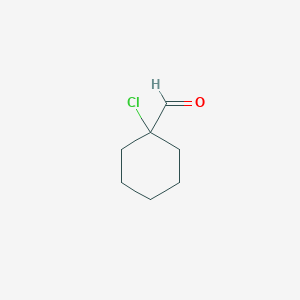
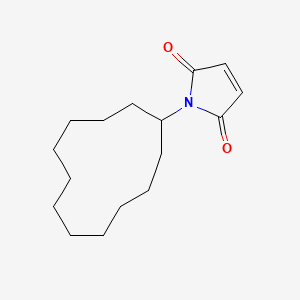
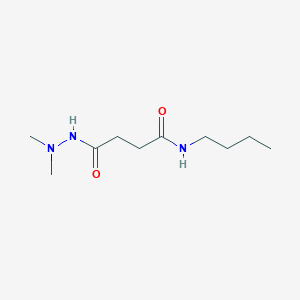

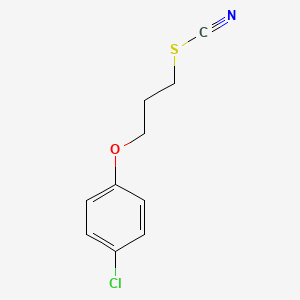
![1-[4-(2,3,5-Trimethylphenoxy)butyl]piperidine](/img/structure/B1656664.png)

![N-(3,5-dichlorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B1656667.png)
